N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Description
This compound is a dihydrochloride salt featuring a pyrazolo[4,3-c]pyridine core substituted with a dimethylaminoethyl carboxamide group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The dimethylaminoethyl moiety introduces a tertiary amine, which may improve membrane permeability and receptor binding through hydrogen bonding or electrostatic interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-16(2)6-5-13-11(17)10-8-7-12-4-3-9(8)14-15-10;;/h12H,3-7H2,1-2H3,(H,13,17)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZZDTXPHLGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NNC2=C1CNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride is a compound that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C₁₁H₂₁Cl₂N₅O
- CAS Number : 1220035-50-6
- Molecular Weight : 292.22 g/mol
The compound is characterized by a pyrazolo-pyridine core structure, which is often associated with various biological activities.
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Anti-inflammatory Activity :
- Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. In particular, compounds similar to N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide have shown inhibition of cyclooxygenase (COX) enzymes. For instance, IC50 values for COX-1 and COX-2 inhibition were reported to be 19.45 μM and 42.1 μM respectively for related compounds .
- The compound's structure suggests it may interact with inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), potentially leading to reduced production of pro-inflammatory cytokines .
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Antitumor Potential :
- Pyrazolo compounds have been investigated for their antitumor activities. The structure of N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is conducive to targeting various cancer cell lines. Preliminary data indicates that similar compounds exhibit cytotoxic effects against melanoma and other neoplasms .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of the compound:
| Compound | Target | IC50 Value (μM) |
|---|---|---|
| 3b | COX-1 | 19.45 ± 0.07 |
| 4b | COX-2 | 23.8 ± 0.20 |
| Indomethacin | COX-2 | 9.17 ± 0.10 |
These results indicate that the compound may serve as a lead for developing anti-inflammatory drugs.
In Vivo Studies
In vivo studies using models such as carrageenan-induced paw edema have demonstrated that related pyrazolo compounds significantly reduce inflammation compared to controls . The effective doses (ED50) for these compounds were comparable to established anti-inflammatory drugs like indomethacin.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study involving the administration of N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide in rats showed a marked reduction in paw edema compared to untreated controls. The results suggested a significant decrease in COX enzyme activity and pro-inflammatory cytokines. -
Antitumor Activity Assessment :
Another investigation assessed the compound's effects on tumor cell lines in vitro. Results indicated that the compound inhibited cell proliferation effectively at concentrations lower than those required for traditional chemotherapeutics.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Pharmacological and Physicochemical Implications
Substituent Effects on Solubility and Bioavailability The target compound’s dimethylaminoethyl group increases hydrophilicity compared to the ethyl ester in or the methyl/ethyl groups in . The tertiary amine may enhance solubility at physiological pH due to protonation.
Salt Form and Stability
- All compounds are hydrochloride or dihydrochloride salts, improving water solubility. The dihydrochloride form in the target compound and provides two counterions, likely enhancing crystalline stability compared to the single hydrochloride in .
Receptor Binding and Selectivity The dimethylaminoethyl chain in the target compound could act as a hydrogen bond donor/acceptor, influencing affinity for receptors like kinases or GPCRs. The ethyl ester in may confer metabolic lability, as esters are prone to hydrolysis, whereas carboxamides (target, ) are generally more stable.
Preparation Methods
Core Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
The fundamental step in preparing the target compound is synthesizing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, which serves as the heterocyclic backbone.
- Cyclization Strategies:
The pyrazolo[4,3-c]pyridine nucleus can be constructed via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine or pyridine-like precursors. Intramolecular cyclization of hydrazones derived from keto-pyridine intermediates is a common approach. - Cross-Dehydrogenative Coupling (CDC):
Recent advances demonstrate that CDC reactions between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds under oxidative conditions (e.g., O₂ atmosphere, acetic acid solvent, elevated temperature ~130 °C) efficiently generate tetrahydro-pyrazolo fused systems. This method is advantageous due to its single-step nature, broad substrate scope, and environmental friendliness.
| Parameter | Typical Conditions |
|---|---|
| Reactants | N-amino-2-iminopyridine + β-diketones |
| Solvent | Ethanol with acetic acid |
| Atmosphere | Oxygen (1 atm) |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Yield | 80–90% |
- Mechanistic Insight:
The reaction proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the fused pyrazolo ring system.
Formation of the Dihydrochloride Salt
The final step involves converting the free base amide into its dihydrochloride salt to enhance solubility and stability.
- Procedure:
- The free base is dissolved in anhydrous solvent (e.g., ethanol or isopropanol).
- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is introduced gradually under stirring.
- The dihydrochloride salt precipitates out, which is collected by filtration and dried under vacuum.
- Characterization:
The salt form is typically characterized by melting point determination, elemental analysis, and spectroscopic methods to confirm salt formation and purity.
Summary of Preparation Workflow
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Pyrazolo[4,3-c]pyridine core synthesis | CDC reaction / cyclization | N-amino-2-iminopyridine + β-diketones, O₂, EtOH, AcOH, 130 °C | Tetrahydro-pyrazolo[4,3-c]pyridine scaffold |
| 2. Carboxamide introduction | Amidation / aminolysis | 3-Carboxylic acid or ester + 2-(dimethylamino)ethylamine, coupling agent or reflux | N-[2-(Dimethylamino)ethyl]-carboxamide derivative |
| 3. Salt formation | Acid-base reaction | HCl gas or HCl solution in ethanol | Dihydrochloride salt of target compound |
Detailed Research Findings and Notes
- The CDC method for core synthesis is notable for its efficiency and environmental compatibility, avoiding heavy metal catalysts and harsh conditions.
- Amidation reactions require careful control of stoichiometry and reaction time to prevent side reactions such as over-alkylation of the dimethylamino group.
- The dihydrochloride salt formation improves aqueous solubility, which is critical for pharmaceutical applications.
- Analytical data such as melting points (~175–180 °C for related derivatives), NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.
Q & A
Q. What are the recommended synthesis protocols for this compound?
The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate intermediate reactions.
- Temperature control (e.g., 60–80°C) for optimal yield.
Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques (NMR, MS) validate structural integrity .
Q. Which analytical techniques confirm the compound’s structure and purity?
A combination of spectroscopic and spectrometric methods is essential:
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm proton/carbon environments | Chemical shifts, splitting patterns |
| HRMS | Verify molecular formula | Accurate mass (<5 ppm error) |
| IR | Identify functional groups | Characteristic absorption bands |
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Q. What safety protocols are required for handling this compound?
Q. What are optimal storage conditions to maintain stability?
- Store in airtight containers at room temperature (20–25°C).
- Protect from moisture and light to prevent degradation.
- Prepare stock solutions in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions.
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO).
- Temperature gradients : Use microwave-assisted synthesis for rapid heating.
Document yield variations systematically (e.g., 45–75%) to identify ideal conditions .
Q. How can spectroscopic data discrepancies be resolved?
- Comparative analysis : Cross-check NMR shifts with structurally similar compounds (e.g., pyrazolo-pyridine analogs).
- Isotopic labeling : Resolve overlapping peaks using deuterated solvents.
- Computational modeling : Predict NMR/MS spectra via DFT calculations to match experimental data .
Q. What structural features influence bioactivity and target selectivity?
Key moieties include:
- Pyrazolo-pyridine core : Binds ATP pockets in kinases.
- Dimethylaminoethyl group : Enhances solubility and membrane permeability.
- Dihydrochloride salt : Improves crystallinity and bioavailability.
| Analog Modifications | Observed Bioactivity |
|---|---|
| Substituent at C3 | Varies kinase inhibition (IC₅₀: 0.1–10 µM) |
| Ring saturation | Alters metabolic stability (t₁/₂: 2–8 hrs) |
Structure-activity relationship (SAR) studies guide lead optimization .
Q. What in vitro assays evaluate enzyme inhibition potential?
- Kinase inhibition : Use TR-FRET assays with recombinant enzymes (e.g., EGFR, CDK2).
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7).
- Binding affinity : Surface plasmon resonance (SPR) for KD determination.
Include positive controls (e.g., staurosporine) and dose-response curves (n ≥ 3) .
Q. How can computational tools predict pharmacokinetic properties?
- ADME prediction : Software like Schrödinger’s QikProp estimates logP, BBB penetration, and CYP450 interactions.
- Molecular docking : AutoDock Vina models binding poses in target proteins (e.g., PDB: 1M17).
- MD simulations : GROMACS assesses conformational stability over 100-ns trajectories .
Q. What are common pitfalls in interpreting mass spectrometry data?
- Adduct formation : Sodium/potassium adducts may skew m/z values.
- In-source fragmentation : Reduce ionization energy to prevent decomposition.
- Isotopic patterns : Use HRMS to distinguish M+1/M+2 peaks from impurities.
Validate with isotopic abundance calculators (e.g., ChemCalc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
